molecular formula C22H27BrO4 B12695734 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione CAS No. 61339-43-3

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12695734
CAS No.: 61339-43-3
M. Wt: 435.4 g/mol
InChI Key: HEKUKYICGJFGFQ-QDBZYVRYSA-N
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Description

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is known for its anti-inflammatory properties. This compound is often used in the pharmaceutical industry for its potent effects in reducing inflammation and suppressing the immune response .

Preparation Methods

The synthesis of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the fluorination of a precursor compound at the 9-position to obtain the desired epoxide structure . The reaction conditions typically involve the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol. The reaction mixture is then hydrolyzed, and the pH is adjusted to 6-8 using glacial acetic acid. The product is crystallized at low temperatures .

Chemical Reactions Analysis

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the body. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The compound’s effects are mediated through various molecular pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .

Comparison with Similar Compounds

Similar compounds to 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione include:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties compared to other corticosteroids .

Properties

CAS No.

61339-43-3

Molecular Formula

C22H27BrO4

Molecular Weight

435.4 g/mol

IUPAC Name

(1S,2S,10S,11S,13R,14R,15S,17S)-14-bromo-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H27BrO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,23)17(26)11-24/h6-7,9,12,15-16,18,24H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1

InChI Key

HEKUKYICGJFGFQ-QDBZYVRYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)Br)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)Br)C)C

Origin of Product

United States

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